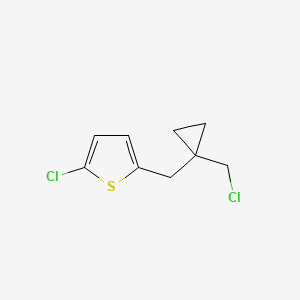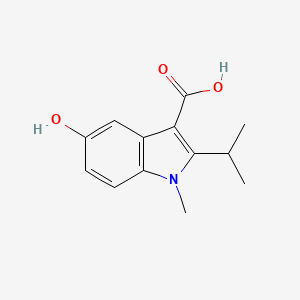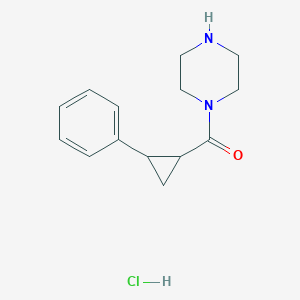
(2-Phenylcyclopropyl)(piperazin-1-yl)methanone hy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride involves several steps. One common method includes the reaction of 2-phenylcyclopropanecarboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-(Cyclopropylcarbonyl)piperazine hydrochloride: This compound has a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
The uniqueness of 1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
(2-phenylcyclopropyl)-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(16-8-6-15-7-9-16)13-10-12(13)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H |
InChI Key |
KVUICCOZELRYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


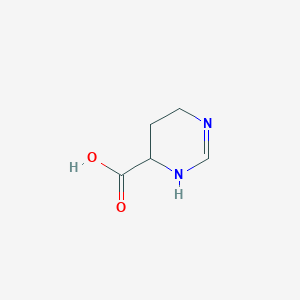

![1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261923.png)
![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B15261924.png)
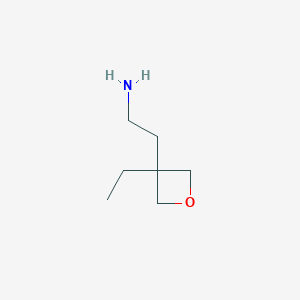
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(1,3-dioxaindan-4-yl)(hydroxy)methyl]phosphonate](/img/structure/B15261931.png)
![(2S)-3-[Methyl(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15261934.png)
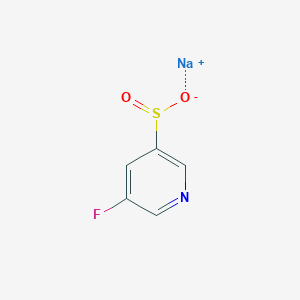
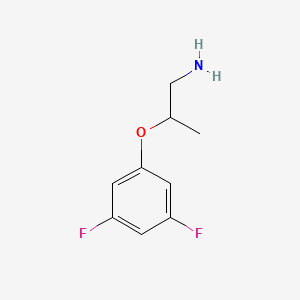
![1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15261963.png)
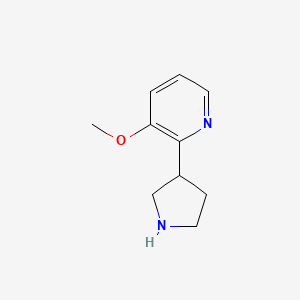
![7-Methyl-5-azaspiro[3.4]octane](/img/structure/B15261968.png)
